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molecular formula C12H14N2O3 B8327313 Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate

Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate

Cat. No. B8327313
M. Wt: 234.25 g/mol
InChI Key: NZRPHXRYQTWIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596726B1

Procedure details

A solution of cyano-(5-methoxy-2-nitrophenyl)acetic acid ethyl ester (13.2 g, 46.3 mmol, 93-95% pure) in glacial acetic acid (185 mL) is treated with a single charge of zinc dust (12.1 g, 185 mmol). The mixture is heated at 55° C. for 45 min, then treated with more zinc (4 g). After heating for another 105 min, the brown mixture is filtered through a pad of flash silica gel. The pad is washed well with acetic acid and the filtrate is concentrated to a residue that is distributed between dichloromethane and H2O. The organic phase is washed with 5% aqueous sodium bicarbonate and concentrated to a residue that shows about a 1:1 mixture of products by silica gel thin layer chromatography (dichoromethane:EtOAc, 3:1). The residue is purified by flash silica gel chromatography eluting sequentially with 100:0, 95:5, and 90:10 dichloromethane:EtOAc. The fractions containing the pure higher Rf product are combined and concentrated to a solid that is sonicated in tert-butyl methyl ether. The solids are collected by filtration to give pure 2-amino-5-methoxy-1H-indole-3-carboxylic acid ethyl ester (2.07 g) as an off-white solid. Further chromatography of the combined mother liquor and impure fractions affords 120 mg of additional product. Total yield=2.19 g (20%). 1H NMR (DMSO): δ10.44 (1H, br s, exchanges with D2O), 7.11 (1H, d, J=2.2 Hz), 6.98 (1H, d, J=8.4 Hz), 6.61 (2H, br s, exchanges with D2O), 6.48 (1H, dd, J=8.4, 2.7 Hz), 4.20 (2H, q, J=7.0 Hz), 3.71 (3H, s), 1.32 (3H, t, J=7.2 Hz).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Name
Quantity
12.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[CH:5]([C:17]#[N:18])[C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:7]=1[N+:14]([O-])=O)[CH3:2]>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4]([C:5]1[C:6]2[C:7](=[CH:8][CH:9]=[C:10]([O:12][CH3:13])[CH:11]=2)[NH:14][C:17]=1[NH2:18])=[O:19])[CH3:2]

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C(C)OC(C(C1=C(C=CC(=C1)OC)[N+](=O)[O-])C#N)=O
Name
Quantity
185 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12.1 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
4 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for another 105 min
Duration
105 min
FILTRATION
Type
FILTRATION
Details
the brown mixture is filtered through a pad of flash silica gel
WASH
Type
WASH
Details
The pad is washed well with acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to a residue that
WASH
Type
WASH
Details
The organic phase is washed with 5% aqueous sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue that
ADDITION
Type
ADDITION
Details
shows about a 1:1 mixture of products by silica gel thin layer chromatography (dichoromethane:EtOAc, 3:1)
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash silica gel chromatography
WASH
Type
WASH
Details
eluting sequentially with 100:0, 95:5, and 90:10 dichloromethane
ADDITION
Type
ADDITION
Details
The fractions containing the pure higher Rf product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
that is sonicated in tert-butyl methyl ether
FILTRATION
Type
FILTRATION
Details
The solids are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC2=CC=C(C=C12)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: CALCULATEDPERCENTYIELD 19.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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